15-(3-methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,12(16)-pentaene-8,11-dione
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Overview
Description
15-(3-methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetrazatetracyclo[87002,7012,16]heptadeca-1(17),2,4,6,12(16)-pentaene-8,11-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(3-methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,12(16)-pentaene-8,11-dione involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the methoxyphenyl and sulfanylidene groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
15-(3-methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,12(16)-pentaene-8,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone groups, converting them to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
15-(3-methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,12(16)-pentaene-8,11-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 15-(3-methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,12(16)-pentaene-8,11-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including those involved in oxidative stress and apoptosis. Its effects are mediated through binding to specific active sites on target proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol
- Ethyl 11-(3-methoxyphenyl)-15-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate
Uniqueness
15-(3-methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,12(16)-pentaene-8,11-dione is unique due to its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
15-(3-methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,12(16)-pentaene-8,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S2/c1-26-11-6-4-5-10(9-11)22-16-14(28-19(22)27)18(25)23-15(20-16)12-7-2-3-8-13(12)17(24)21-23/h2-9H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQWVVAUZYAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N4C(=N3)C5=CC=CC=C5C(=O)N4)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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